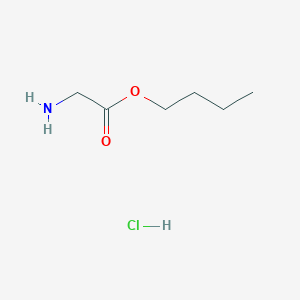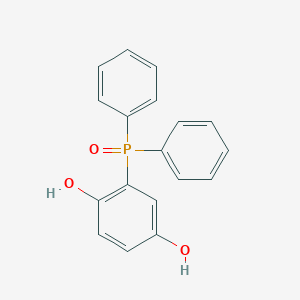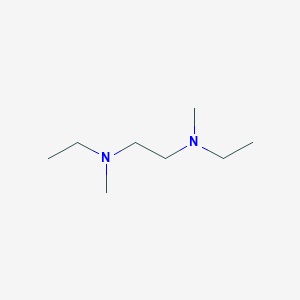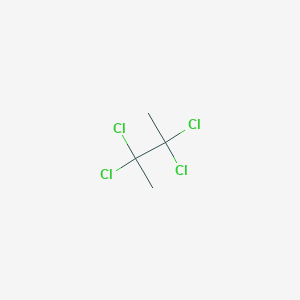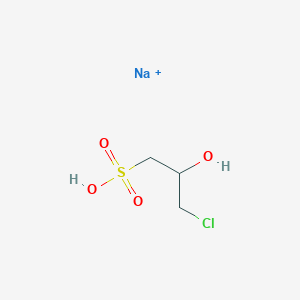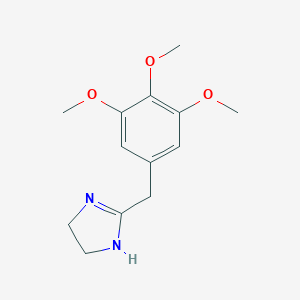
Phedrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylhydrazine (Phedrazine) is a chemical compound that has been widely used in scientific research for over a century. It is a colorless to pale yellow liquid with a strong odor and is highly reactive with other chemicals. Phedrazine has been used in various scientific applications, including the synthesis of pharmaceuticals, dyes, and explosives.
Wirkmechanismus
Phedrazine is a highly reactive chemical compound that can react with a variety of other chemicals. It is a strong reducing agent and can react with oxidizing agents, such as nitric acid, to form various products. Phedrazine can also react with aldehydes and ketones to form hydrazones, which are useful intermediates in the synthesis of pharmaceuticals and other organic compounds.
Biochemische Und Physiologische Effekte
Phedrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. Phedrazine has also been shown to have mutagenic and carcinogenic effects in animal studies. Additionally, Phedrazine has been shown to have neurotoxic effects, which can lead to central nervous system dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
Phedrazine has several advantages for use in lab experiments. It is a highly reactive chemical compound that can be used as a reagent in a variety of chemical reactions. Additionally, it is relatively inexpensive and readily available. However, Phedrazine has several limitations for use in lab experiments. It is a highly toxic chemical compound that can be hazardous to handle. Additionally, it can react violently with other chemicals, which can lead to dangerous situations.
Zukünftige Richtungen
For the use of Phedrazine in scientific research include the synthesis of novel antitumor agents, the development of new azo dyes, and the development of new explosives.
Synthesemethoden
Phedrazine can be synthesized through several methods, including the reaction of hydrazine with benzene, the reaction of hydrazine with aniline, and the reaction of hydrazine with phenylhydrazine. The most commonly used method for the synthesis of Phedrazine is the reaction of hydrazine with benzene. The reaction is exothermic and requires careful control of temperature and pressure.
Wissenschaftliche Forschungsanwendungen
Phedrazine has been used in various scientific research applications, including the synthesis of pharmaceuticals, dyes, and explosives. It has been used as a reagent in the synthesis of antitumor agents, such as pyrazoloacridine and pyrazolopyrimidines. Phedrazine has also been used as a starting material for the synthesis of azo dyes, which are widely used in the textile industry. Additionally, Phedrazine has been used in the synthesis of explosives, such as hexanitrostilbene.
Eigenschaften
CAS-Nummer |
101-30-4 |
|---|---|
Produktname |
Phedrazine |
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2O3/c1-16-10-6-9(8-12-14-4-5-15-12)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
XJNCXQWJMJWBEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |
Andere CAS-Nummern |
101-30-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



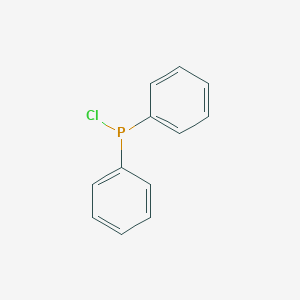
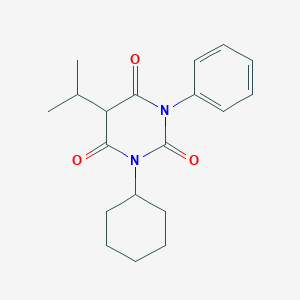
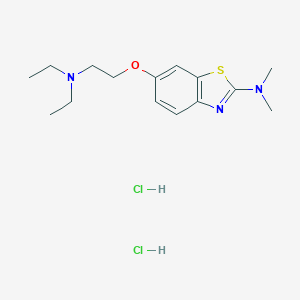
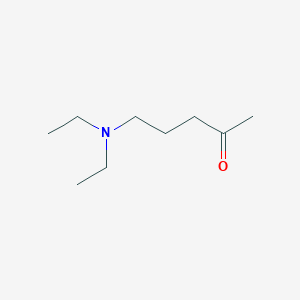
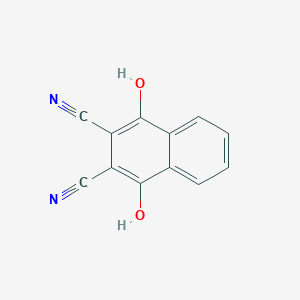
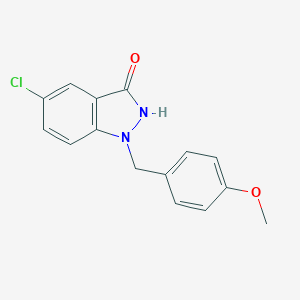
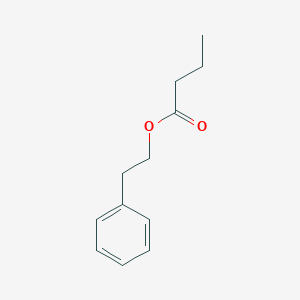
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

